molecular formula C11H8O2 B562228 1-Naphthoic Acid-d7 CAS No. 634179-80-9

1-Naphthoic Acid-d7

Cat. No.: B562228
CAS No.: 634179-80-9
M. Wt: 179.226
InChI Key: LNETULKMXZVUST-GSNKEKJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthoic Acid-d7 is a deuterium-labeled derivative of 1-Naphthoic Acid. It is an organic compound with the molecular formula C11H3D7O2 and a molecular weight of 192.3 g/mol . This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthoic Acid-d7 can be synthesized by reacting 1-Naphthoic Acid with a deuterated reagent. The specific preparation routes involve the use of deuterium oxide (D2O) or other deuterated compounds to replace the hydrogen atoms in 1-Naphthoic Acid with deuterium atoms . The reaction conditions typically include:

    Temperature: Room temperature (approximately 25°C)

    Solvent: Tetrahydrofuran (THF) or other suitable organic solvents

    Catalysts: Rhodium or other transition metal catalysts may be used to facilitate the reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete replacement of hydrogen atoms with deuterium atoms. The final product is purified through crystallization or other separation techniques to obtain a high-purity compound suitable for research and industrial applications.

Chemical Reactions Analysis

1-Naphthoic Acid-d7 undergoes various chemical reactions, including:

Oxidation

This compound can be oxidized to form naphthoquinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction

Reduction of this compound can lead to the formation of 1,4-dihydro-1-naphthalenecarboxylic acid. Birch reduction, which involves the use of sodium (Na) in liquid ammonia (NH3), is a common method for this transformation .

Substitution

Substitution reactions involving this compound can occur at the aromatic ring or the carboxyl group. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Mechanism of Action

The mechanism of action of 1-Naphthoic Acid-d7 involves its role as an isotopic tracer. By replacing hydrogen atoms with deuterium, researchers can study the kinetics and pathways of chemical and biological processes with greater precision. The deuterium atoms act as markers, allowing for the tracking of molecular transformations and interactions.

Comparison with Similar Compounds

1-Naphthoic Acid-d7 can be compared with other deuterium-labeled compounds and similar naphthoic acids:

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications, particularly in studies requiring precise tracking of molecular changes.

Properties

IUPAC Name

2,3,4,5,6,7,8-heptadeuterionaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13)/i1D,2D,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNETULKMXZVUST-GSNKEKJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2C(=O)O)[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662137
Record name (~2~H_7_)Naphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634179-80-9
Record name (~2~H_7_)Naphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.